7-オキソ-ベキサロテン
概要
説明
7-Oxo-bexarotene is a metabolite of bexarotene, a synthetic retinoid used primarily in the treatment of cutaneous T-cell lymphoma. Bexarotene is known for its selective activation of retinoid X receptors, which play a crucial role in regulating gene expression related to cell growth, differentiation, and apoptosis .
科学的研究の応用
7-Oxo-bexarotene has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
作用機序
Target of Action
7-Oxo-Bexarotene selectively binds with and activates retinoid X receptor subtypes . These receptor subtypes include RXR α, RXR β, and RXR γ . These retinoid receptors have biological activity distinct from that of retinoic acid receptors (RARs) .
Mode of Action
The exact mechanism of action of 7-Oxo-Bexarotene in the treatment of cutaneous T-cell lymphoma (CTCL) is unknown . It is known that the drug has activity in all clinical stages of ctcl . It binds to and activates RXRs, which function as ligand-activated transcription factors that control gene expression . This leads to the modulation of cell growth, apoptosis, and differentiation .
Biochemical Pathways
7-Oxo-Bexarotene inhibits cell proliferation by inducing oxidative stress, DNA damage, and apoptosis via the PPARγ/NF-κB signaling pathway in C6 glioma cells . It also inhibits the growth in vitro of some tumor cell lines of hematopoietic and squamous cell origin .
Pharmacokinetics
7-Oxo-Bexarotene is absorbed within the therapeutic range and shows low accumulation with multiple doses . Plasma bexarotene AUC and Cmax values resulting from a 75 to 300 mg dose were 35% and 48% higher, respectively, after a fat-containing meal than after a glucose solution . The oxidative metabolites of bexarotene are active in in vitro assays of retinoid receptor activation . Bexarotene is thought to be eliminated primarily through the hepatobiliary system .
Result of Action
7-Oxo-Bexarotene inhibits the growth in vitro of some tumor cell lines of hematopoietic and squamous cell origin . It also induces tumor regression in vivo in some animal models . The exact molecular and cellular effects of 7-Oxo-Bexarotene’s action in the treatment of cutaneous T-cell lymphoma (CTCL) are unknown .
Action Environment
The action, efficacy, and stability of 7-Oxo-Bexarotene can be influenced by various environmental factors. For instance, plasma bexarotene AUC and Cmax values were higher after a fat-containing meal than after a glucose solution , indicating that dietary factors can influence the drug’s bioavailability. Additionally, the drug’s action can be influenced by the patient’s age, as bexarotene Cmax and AUC were similar in advanced cancer patients <60 years old and in patients >60 years old .
生化学分析
Biochemical Properties
7-Oxo-Bexarotene, like its parent compound Bexarotene, is likely to interact with RXRs . These receptors function as transcription factors that regulate the expression of genes controlling cellular differentiation, proliferation, apoptosis, and insulin sensitization . Bexarotene selectively binds with and activates RXR subtypes .
Cellular Effects
Bexarotene has shown to inhibit the growth of some tumor cell lines of hematopoietic and squamous cell origin . It also induces tumor regression in some animal models
Molecular Mechanism
Bexarotene selectively binds with and activates retinoid X receptor subtypes . There are three subtypes in total: RXR α, RXR β, RXR γ .
Temporal Effects in Laboratory Settings
Bexarotene has been administered for up to 97 weeks in clinical trials in CTCL . Treatment should be continued as long as the patient is deriving benefit .
Dosage Effects in Animal Models
The effects of different dosages of 7-Oxo-Bexarotene in animal models have not been extensively studied. For Bexarotene, doses up to 1000 mg/m2/day have been administered in short-term trials in patients with advanced cancer without acute toxic effects .
Metabolic Pathways
7-Oxo-Bexarotene is a major metabolite of Bexarotene . Bexarotene is primarily metabolized in the liver. The major cytochrome responsible for the formation of the oxidative metabolites of Bexarotene is cytochrome P450 3A4 .
Transport and Distribution
Bexarotene is thought to be eliminated primarily through the hepatobiliary system .
Subcellular Localization
The potential of small molecules to localize within subcellular compartments is an area of active research .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Oxo-bexarotene involves the oxidation of bexarotene. This process can be achieved using various oxidizing agents under controlled conditions. One common method involves the use of cytochrome P450 enzymes, particularly cytochrome P450 3A4, which facilitates the oxidation of bexarotene to form 7-Oxo-bexarotene .
Industrial Production Methods: Industrial production of 7-Oxo-bexarotene follows similar synthetic routes but on a larger scale. The process involves the use of bioreactors equipped with cytochrome P450 enzymes to ensure efficient and consistent oxidation of bexarotene. The reaction conditions are optimized to maximize yield and purity of the final product .
化学反応の分析
Types of Reactions: 7-Oxo-bexarotene primarily undergoes oxidation reactions. It can also participate in reduction and substitution reactions under specific conditions.
Common Reagents and Conditions:
Reduction: Reducing agents such as sodium borohydride can be used to convert 7-Oxo-bexarotene back to its hydroxy form.
Substitution: Various nucleophiles can be used to substitute functional groups on the 7-Oxo-bexarotene molecule under appropriate conditions.
Major Products:
Oxidation: 7-Oxo-bexarotene is the primary product formed from the oxidation of bexarotene.
Reduction: The reduction of 7-Oxo-bexarotene yields 7-Hydroxy-bexarotene.
Substitution: Substitution reactions can yield various derivatives of 7-Oxo-bexarotene depending on the nucleophile used.
類似化合物との比較
Bexarotene: The parent compound of 7-Oxo-bexarotene, used primarily in the treatment of cutaneous T-cell lymphoma.
6-Oxo-bexarotene: Another oxidative metabolite of bexarotene with similar biological activity.
6-Hydroxy-bexarotene: A hydroxylated metabolite of bexarotene with distinct pharmacological properties.
7-Hydroxy-bexarotene: The reduced form of 7-Oxo-bexarotene, also involved in retinoid metabolism.
Uniqueness: 7-Oxo-bexarotene is unique due to its specific activation of retinoid X receptors and its role as a key metabolite in the biotransformation of bexarotene. Its distinct chemical structure and biological activity make it a valuable compound for research and therapeutic applications .
生物活性
7-Oxo-bexarotene is a significant metabolite of bexarotene, a synthetic retinoid primarily used in the treatment of cutaneous T-cell lymphoma (CTCL). This compound exhibits various biological activities through its interaction with retinoid X receptors (RXRs), influencing cellular processes such as proliferation, differentiation, and apoptosis. This article delves into the biological activity of 7-Oxo-bexarotene, highlighting its mechanisms of action, pharmacological effects, and relevant research findings.
7-Oxo-bexarotene selectively binds to and activates RXR subtypes (RXRα, RXRβ, RXRγ) . The activation of these receptors plays a crucial role in modulating gene expression related to cell growth and differentiation. The exact mechanism by which 7-Oxo-bexarotene exerts its effects in CTCL remains unclear; however, it is known to induce oxidative stress and DNA damage, leading to apoptosis via the PPARγ/NF-κB signaling pathway in glioma cells .
Key Mechanisms:
- RXR Activation : Binds and activates RXR subtypes.
- Induction of Apoptosis : Promotes cell death through oxidative stress.
- Inhibition of Cell Proliferation : Reduces growth in various tumor cell lines.
Pharmacokinetics
Pharmacokinetic studies indicate that 7-Oxo-bexarotene is absorbed within therapeutic ranges with low accumulation upon multiple doses. Its bioavailability can be influenced by dietary factors; for example, higher plasma concentrations were observed following fat-containing meals compared to glucose solutions .
In Vitro Studies
Research has demonstrated that 7-Oxo-bexarotene inhibits the growth of several tumor cell lines derived from hematopoietic and squamous cell origins. For instance, in vitro studies have shown significant cytotoxic effects against CTCL cell lines .
In Vivo Studies
In animal models, bexarotene (and by extension its metabolite 7-Oxo-bexarotene) has been shown to cause tumor regression and prevent tumor induction in various cancer models. Notably, clinical trials involving patients with advanced CTCL reported an overall response rate of approximately 51% when treated with bexarotene .
Case Studies
A notable case series involved patients treated with Targretin (bexarotene) gel for CTCL. Among 50 patients, a clinical complete response was observed in 2% (1 out of 50), while new lesions developed in untreated areas for 28% of the cohort . These findings underscore the variability in treatment response and highlight the need for further research into optimizing therapeutic regimens.
Research Findings
Recent studies have focused on the broader implications of RXR activation by retinoids like 7-Oxo-bexarotene beyond oncology. For example:
- Neuroprotective Effects : Research indicates potential neuroprotective properties in models of ischemic stroke and neurodegenerative diseases .
- Role in Other Cancers : RXRs are implicated in ovarian and breast cancers, suggesting that retinoids may serve as therapeutic agents in these malignancies as well .
Table: Summary of Biological Activities
Biological Activity | Description |
---|---|
RXR Activation | Selective binding to RXRα, RXRβ, RXRγ |
Induction of Apoptosis | Promotes oxidative stress leading to cell death |
Inhibition of Proliferation | Reduces growth in hematopoietic and squamous cell tumor lines |
Tumor Regression | Observed in animal models; significant clinical responses in CTCL patients |
Neuroprotective Potential | Potential benefits in ischemic stroke and neurodegenerative conditions |
特性
IUPAC Name |
4-[1-(3,5,5,8,8-pentamethyl-7-oxo-6H-naphthalen-2-yl)ethenyl]benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26O3/c1-14-11-19-20(24(5,6)21(25)13-23(19,3)4)12-18(14)15(2)16-7-9-17(10-8-16)22(26)27/h7-12H,2,13H2,1,3-6H3,(H,26,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLMHAABXFLIUNQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C(=C)C3=CC=C(C=C3)C(=O)O)C(C(=O)CC2(C)C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
368451-15-4 | |
Record name | 7-Oxo-bexarotene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0368451154 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7-OXO-BEXAROTENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/POY4N4NX0Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: How does 7-oxo-bexarotene interact with retinoid receptors compared to its parent compound, bexarotene?
A1: 7-oxo-bexarotene demonstrates significantly reduced binding affinity to retinoid receptors compared to bexarotene. While bexarotene exhibits strong activity as a retinoid X receptor (RXR) agonist, 7-oxo-bexarotene shows reduced activity at these receptors. Additionally, 7-oxo-bexarotene displays minimal activity in transactivating retinoic acid receptors (RARs), suggesting a weaker interaction with these receptors as well. []
Q2: What is the significance of 7-oxo-bexarotene's reduced activity at retinoid receptors in the context of bexarotene administration?
A2: Despite being a major circulating metabolite of bexarotene in humans, the significantly reduced retinoid receptor activity of 7-oxo-bexarotene suggests that it is unlikely to elicit substantial retinoid receptor activation following bexarotene administration. This finding is important for understanding the overall pharmacological effects of bexarotene treatment and suggests that 7-oxo-bexarotene may not contribute significantly to the therapeutic effects or potential side effects associated with bexarotene. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。